Product packaging for Hti-286;spa-110(Cat. No.:)

Hti-286;spa-110

Cat. No.: B8697969
M. Wt: 473.6 g/mol
InChI Key: CNTMOLDWXSVYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Research Significance as an Antimitotic AgentEarly research identified hemiasterlin (B1673049) as a potent inhibitor of cell growth that interacted with the tubulin protein.aacrjournals.orgresearchgate.netHowever, the limited availability of the natural product severely hindered extensive investigation into its therapeutic potential.aacrjournals.orgThe successful synthesis of analogues, such as HTI-286, was a pivotal step, enabling comprehensive biological profiling and advancing the research trajectory of this class of compounds.aacrjournals.orgnih.govresearchgate.net

HTI-286 emerged as a compound of significant research interest due to its potent antimitotic activity and its notable ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). biomedpharmajournal.orgnih.govaacrjournals.orgnih.govportico.orgbioscience.co.ukcaymanchem.comd-nb.inforesearchgate.nettandfonline.com This characteristic is particularly important as P-gp overexpression is a common mechanism by which cancer cells develop resistance to many conventional antimitotic drugs, including taxanes and Vinca (B1221190) alkaloids. aacrjournals.orgportico.org

Detailed research findings highlight HTI-286's mechanism of action:

Tubulin Interaction: HTI-286 inhibits the polymerization of purified tubulin and disrupts microtubule organization within cells. aacrjournals.orgnih.govportico.orgbioscience.co.ukcaymanchem.comaacrjournals.orgnih.govresearchgate.net It binds to tubulin at a site that is distinct from, but close to, the Vinca binding site, leading to the depolymerization of existing microtubules at higher concentrations. aacrjournals.orgnih.govd-nb.info In a cell-free assay, HTI-286 was shown to bind to tubulin with a dissociation constant (Kd) of 260 nM and inhibited tubulin polymerization at concentrations of 0.1 and 1 µM. caymanchem.com

Cell Cycle Arrest and Apoptosis: The compound induces mitotic arrest (G2/M phase arrest) and subsequently triggers apoptosis in treated cells. aacrjournals.orgnih.govportico.orgbioscience.co.ukcaymanchem.comaacrjournals.orgnih.govresearchgate.net For instance, HTI-286 at a concentration of 30 nM induced G2/M phase cell cycle arrest and apoptosis in KB-3-1 epidermoid carcinoma cells. caymanchem.com

Potency and Efficacy: HTI-286 demonstrated potent inhibition of cell proliferation across a panel of 18 human tumor cell lines, with a mean half-maximal inhibitory concentration (IC50) of 2.5 ± 2.1 nM. aacrjournals.orgportico.orgcaymanchem.comresearchgate.net This potency was observed to be independent of the tumor origin. aacrjournals.org Notably, HTI-286 was found to be more potent than paclitaxel (B517696) in all cell lines tested. aacrjournals.org

Table 1: HTI-286 (SPA-110) In Vitro Proliferation Inhibition

ParameterValueSource
Mean IC50 (18 human tumor cell lines)2.5 ± 2.1 nM aacrjournals.orgportico.orgcaymanchem.comresearchgate.net
Median IC501.7 nM aacrjournals.org
Cell lines testedHuman tumor cell lines (e.g., skin, breast, prostate, brain, colon, HCT-15, DLD-1, KB-3-1, MX-1W, KB-8-5) aacrjournals.orgportico.orgcaymanchem.comresearchgate.net
Effect on tubulin polymerizationInhibits, binds (Kd = 260 nM) caymanchem.com
Cell cycle arrestG2/M phase (at 30 nM in KB-3-1 cells) caymanchem.com
Apoptosis inductionYes aacrjournals.orgnih.govportico.orgbioscience.co.ukcaymanchem.comaacrjournals.orgnih.govresearchgate.net

Preclinical studies in athymic mice implanted with human tumor xenografts further supported HTI-286's significance. It effectively inhibited the growth of numerous human tumors derived from various carcinomas, including those of the skin, breast, prostate, brain, and colon. aacrjournals.orgportico.orgcaymanchem.comresearchgate.net Importantly, HTI-286 demonstrated efficacy against human tumor xenografts (e.g., HCT-15, DLD-1, MX-1W, and KB-8-5) where paclitaxel and vincristine (B1662923) were ineffective due to inherent or acquired P-gp-associated resistance. aacrjournals.orgportico.orgcaymanchem.comresearchgate.net Research also indicated its potential in treating prostate cancer, where it induced multiple cytotoxic mechanisms such as apoptosis, necroptosis, autophagy, G2/M-phase cell cycle arrest, and DNA damage. researchgate.netmdpi.com Furthermore, it showed promising antitumor activity in an orthotopic mouse model of high-grade bladder cancer. aacrjournals.org The ability to administer HTI-286 intravenously (i.v.) or orally (p.o.) in saline, without the side effects often associated with formulation vehicles, also contributed to its favorable preclinical profile. aacrjournals.orgportico.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43N3O4 B8697969 Hti-286;spa-110

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H43N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

4-[[3,3-dimethyl-2-[[3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

InChI

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)

InChI Key

CNTMOLDWXSVYKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC

Origin of Product

United States

Structural Chemistry and Synthetic Methodologies of Hti 286 Spa 110

Advanced Chemical Modification and Prodrug Development

HTI-286 is a fully synthetic analogue of the natural tripeptide hemiasterlin (B1673049), which is known for its potent antimitotic activity by inhibiting tubulin polymerization. HTI-286 itself is a potent inhibitor of microtubule polymerization, disrupting microtubule organization in cells and inducing mitotic arrest and apoptosis. Its chemical name is N,β,β-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide, with a molecular formula of C₂₇H₄₃N₃O₄ and a molecular weight of 473.7 g/mol . caymanchem.comnih.govbioscience.co.uk The total synthesis of hemiasterlin and its analogues, including HTI-286, has been accomplished, allowing for detailed exploration of their pharmacological features. nih.govresearchgate.netacs.orgresearchgate.net

Design and Synthesis of Structurally Modified Analogues (e.g., HTI-042)

Extensive structure-activity relationship (SAR) studies have been conducted on HTI-286 and its analogues to identify regions of the molecule tolerant to modification while retaining or enhancing potent activity. researchgate.netpolimi.itacs.org These studies aim to generate compounds with improved properties, such as circumventing P-glycoprotein-mediated resistance, a common challenge with many antimicrotubule agents. caymanchem.comresearchgate.netresearchgate.netacs.org

One notable structurally modified analogue is HTI-042. Identified through in vivo studies, HTI-042 emerged as a superior analogue to HTI-286. acs.org The absolute configurations of both HTI-286 and HTI-042 have been characterized by X-ray diffraction analysis and NMR studies, confirming the (S,S,S)-configuration as necessary for their biological activity. polimi.itamazonaws.com Synthetic modifications, such as those involving the carboxylic acid group of HTI-286, have been explored, leading to novel tubulin inhibitors. For instance, proline analogues have shown comparable potency to HTI-286. researchgate.net

Linker Chemistry and Conjugation Strategies for Antibody-Drug Conjugates (ADCs)

HTI-286 (Taltobulin, SPA-110) has been recognized as a highly potent cytotoxic payload for antibody-drug conjugates (ADCs). nih.govresearchgate.netmdpi.comcreative-biolabs.com ADCs are complex molecules designed to selectively deliver potent cytotoxic drugs to cancer cells by conjugating them to monoclonal antibodies (mAbs) via chemical linkers. nih.govmimabs.orgnih.govrsc.org The linker is a critical component, ensuring stability in systemic circulation and efficient release of the cytotoxic drug upon internalization into cancer cells. mimabs.orgnih.govacs.org

ADC linker chemistry generally falls into two main categories: cleavable and non-cleavable linkers. mimabs.orgnih.gov Cleavable linkers are designed to release the unmodified drug within the target cell, often triggered by specific intracellular conditions such as low pH (acid-labile linkers), enzymatic activity (protease-cleavable linkers), or reducing environments (disulfide linkers). nih.gov Non-cleavable linkers, on the other hand, require the complete lysosomal degradation of the antibody to release the active drug, which remains attached to a linker-amino acid appendage. nih.govcfmot.de

Conjugation strategies for ADCs typically involve covalent binding of the payload to the antibody. mimabs.orgrsc.org Common methods include modifying available amino acid residues on the antibody, such as lysines or cysteines. acs.org For instance, site-specific conjugation can be achieved by reacting sulfhydryl groups on engineered cysteine residues of the antibody with maleimide-based linkers, forming stable thioether linkages. mimabs.orgrsc.org This approach allows for precise control over the drug-to-antibody ratio (DAR). mimabs.orgacs.org

Given that HTI-286 is a hemiasterlin analogue, specific linker-warhead designs developed for hemiasterlin derivatives are relevant. For example, a cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) has been utilized in ADCs, demonstrating the potential for similar conjugation strategies with HTI-286. researchgate.net The development of HTI-286 as an ADC payload leverages its potent tubulin inhibition to provide a targeted therapeutic approach against cancer cells. mdpi.comcreative-biolabs.com

Molecular and Cellular Pharmacology of Hti 286 Spa 110

Microtubule Dynamics and Assembly Modulation

HTI-286 is characterized by its significant impact on the cellular cytoskeleton, specifically targeting microtubules. researchgate.netaacrjournals.orgnih.govportico.orgmedkoo.commedchemexpress.combioscience.co.uknih.govthieme-connect.comapexbt.com

Mechanism of Tubulin Polymerization Inhibition

HTI-286 directly inhibits the polymerization of purified tubulin in cell-free systems. researchgate.netaacrjournals.orgnih.govportico.orgmedkoo.commedchemexpress.combioscience.co.ukthieme-connect.comapexbt.com This mechanism is attributed to its binding to the Vinca-peptide site on tubulin, a binding site shared by other structurally diverse peptide-like molecules. At stoichiometric amounts, HTI-286 can lead to the depolymerization of microtubules. researchgate.netaacrjournals.orgnih.govportico.orgthieme-connect.com

Impact on Intracellular Microtubule Organization and Dynamics

The effects of HTI-286 extend to the intracellular organization of microtubules. Studies using immunofluorescence microscopy with an α-tubulin antibody have shown that HTI-286 disrupts the dense and complex network of microtubules typically observed in the cytoplasm of untreated interphase cells, such as KB-3-1 epidermoid carcinoma cells and hepatic tumor cell lines (MH, Hep3B, and HepG2). This disruption occurs even at low concentrations of HTI-286. researchgate.netaacrjournals.orgmedchemexpress.comnih.gov The compound's ability to disrupt normal microtubule dynamics is a key aspect of its cellular activity. researchgate.netaacrjournals.orgnih.govportico.orgmedkoo.combioscience.co.ukapexbt.com

Cellular Responses and Signaling Pathways

Beyond its direct effects on microtubules, HTI-286 elicits broader cellular responses, including the activation of programmed cell death pathways and interactions with cell cycle regulation.

Induction of Apoptosis Pathways

HTI-286 consistently induces apoptosis in various cellular systems, a phenomenon often observed in conjunction with mitotic arrest. researchgate.netaacrjournals.orgnih.govportico.orgmedkoo.commedchemexpress.comnih.govbioscience.co.uknih.govmedchemexpress.comapexbt.com While the precise molecular alterations during HTI-286 exposure leading to apoptosis have not been exhaustively evaluated in all contexts, it is understood that the modulation and suppression of microtubule dynamics by microtubule-targeting drugs, regardless of their class (depolymerizing or polymerizing agents), serve as a decisive factor in the initiation of apoptosis. nih.gov Furthermore, the phosphorylation of Bcl2, an anti-apoptotic protein, has been observed to occur at the G2-M phase, which aligns with the cell cycle arrest induced by HTI-286 and supports the apoptotic outcome. nih.gov

Modulation of Endoplasmic Reticulum Stress Pathways (e.g., GRP78 survival pathway)

While HTI-286 is known to induce apoptosis, a process that can be influenced by endoplasmic reticulum (ER) stress, direct and specific modulation of ER stress pathways, such as the GRP78 survival pathway, by HTI-286 has not been extensively reported in the available scientific literature. GRP78, a 78-kDa glucose-regulated protein, is a key chaperone located in the ER and plays a crucial role in the unfolded protein response (UPR), which can lead to either cell survival or apoptosis depending on the nature and duration of the ER stress. wjgnet.com However, specific research findings detailing how HTI-286 directly impacts GRP78 expression or other components of ER stress pathways were not found in the conducted searches.

Investigation of Growth Factor Signaling Pathways (e.g., FGF1, EGF) in Drug Response

Investigations into the interplay between growth factor signaling pathways and the cellular response to HTI-286 have revealed important insights, particularly concerning Fibroblast Growth Factor 1 (FGF1). Studies have shown that FGF1, through the activation of its receptor, Fibroblast Growth Factor Receptor 1 (FGFR1), can reduce caspase 3/7 activity and PARP cleavage, thereby preventing apoptosis induced by certain tubulin-targeting drugs. researchgate.net

Interestingly, while FGF1 partially reverses the drug-altered phenotype in cells treated with paclitaxel (B517696) and vincristine (B1662923), this effect was not observed in cells treated with taltobulin (B1684106) (HTI-286). researchgate.net This suggests that the mechanism of action or the cellular response pathways engaged by HTI-286 may be distinct or less susceptible to the pro-survival signaling initiated by FGF1/FGFR1 activation compared to other tubulin-targeting agents. Furthermore, the inhibition of FGFR1 activity by specific small-molecule inhibitors has been shown to increase the sensitivity of cells to tubulin-targeting drugs, including HTI-286. researchgate.net No specific findings regarding the modulation of Epidermal Growth Factor (EGF) signaling pathways in the context of HTI-286 drug response were identified in the available literature.

Tubulin Binding Characteristics

HTI-286 exerts its potent antimicrotubule effects primarily through direct interaction with tubulin, the protein subunit that forms microtubules. This interaction is central to its mechanism of action, leading to the disruption of cellular microtubule dynamics and subsequent cell cycle arrest and apoptosis. wjgnet.comresearchgate.netnih.govscispace.comnih.govnih.govmdpi.com

Identification and Characterization of the Tubulin Binding Site (e.g., Vinca (B1221190) Alkaloid Binding Site)

HTI-286 is proposed to bind at the peptide site on tubulin, which is located in close proximity to the Vinca alkaloid binding site. nih.govnih.gov This classification is based on its structural analogy to hemiasterlin (B1673049), a natural product known to interact with this region of tubulin. While it shares proximity with the Vinca alkaloid site, its binding site does not overlap with that of colchicine (B1669291), another well-known tubulin-binding agent.

Kinetic and Equilibrium Binding Studies with Purified Tubulin

Kinetic and equilibrium binding studies with purified tubulin have provided insights into the affinity of HTI-286 for its target. In cell-free assays, HTI-286 has been shown to bind to tubulin with a dissociation constant (Kd) of 260 nM. scispace.com This binding leads to the inhibition of tubulin polymerization at concentrations as low as 0.1 and 1 µM. scispace.com

Table 1: HTI-286 Binding Affinity to Purified Tubulin

ParameterValueAssay TypeReference
Kd260 nMCell-free assay scispace.com

Competitive and Non-Competitive Interactions with Known Tubulin-Binding Agents

The interaction of HTI-286 with tubulin exhibits specific competitive and non-competitive characteristics when compared to other tubulin-binding agents. Based on studies with its parent compound hemiasterlin, HTI-286 is understood to non-competitively inhibit the binding of vinblastine (B1199706) to tubulin. nih.gov This suggests that while both compounds affect tubulin, they may not directly compete for the exact same binding pocket, or that the binding of one induces a conformational change that affects the other's affinity. Conversely, HTI-286 (and hemiasterlin) competitively inhibit the binding of other antimitotic peptides, such as dolastatin-10, phomopsin A, and cryptophycin (B1240208) 1, to tubulin. nih.gov This indicates that these peptide-like molecules likely share a common or overlapping binding site on tubulin. As mentioned previously, its binding site is distinct from the colchicine binding site.

Role in Inducing Tubulin Oligomerization

A significant role of HTI-286 in its interaction with tubulin is its ability to induce tubulin oligomerization. At an inhibitor-to-protein ratio equal to or greater than 1, HTI-286 has been shown to induce the oligomerization of tubulin into a distinct ring structure. Within this ring structure, the binding stoichiometry is observed to be one inhibitor molecule per tubulin monomer (defined as an alpha/beta-heterodimer). At lower inhibitor-to-protein ratios (less than 1), tubulin forms multiple intermediate structures, with a binding stoichiometry of less than one inhibitor per tubulin monomer for these intermediates. These findings highlight HTI-286's capacity to not only inhibit polymerization but also to actively promote the formation of specific tubulin aggregates.

Table 2: Tubulin Oligomerization Induced by HTI-286

Inhibitor:Protein RatioTubulin Structure FormedBinding Stoichiometry (Inhibitor:Tubulin Monomer)Reference
≥ 1Ring structure1:1
< 1Multiple intermediates< 1:1

Structure Activity Relationship Sar of Hti 286 Spa 110 and Derivatives

Identification of Essential Pharmacophoric Features

SAR investigations into hemiasterlin (B1673049) analogues, including HTI-286, have identified several crucial pharmacophoric features that contribute to their antimitotic potency and tubulin binding affinity. These features guide the design of more effective derivatives.

Significance of the Phenyl Substituent and Tryptophan Replacement

A notable modification in HTI-286 compared to its natural parent compound, hemiasterlin, is the replacement of the N-methyltryptophan residue with a simpler phenyl substituent. This structural alteration, specifically the phenyl group replacing the N-methyltryptophan, results in HTI-286 being more potent than hemiasterlin itself. This suggests that the bulkier and more complex indole (B1671886) ring of tryptophan is not essential for potent activity and that a simpler aromatic moiety can enhance efficacy.

Influence of Para-Methoxyl Substitution on Efficacy

Further SAR studies have explored modifications to the phenyl substituent of HTI-286. It was observed that an analogue of HTI-286 featuring a para-methoxyl substituent on the benzene (B151609) ring exhibited even greater potency. This highlights the importance of specific electronic and steric properties at this position for optimizing the compound's interaction with its tubulin target.

Importance of Geminal Dimethyl and N-Methyl Groups

The table below summarizes the impact of key structural modifications on the potency of hemiasterlin analogues:

Compound/ModificationStructural FeatureRelative Potency (vs. Hemiasterlin)Reference
HemiasterlinN-methyltryptophan residueBaseline
HTI-286 (SPA-110)Phenyl substituent replacing N-methyltryptophanApproximately 3-fold more potent
HTI-286 analogue with para-methoxyl substitutionPara-methoxyl on benzene ringEven more potent than HTI-286
Hemiasterlin analogues (general)Presence of geminal β,β-dimethyl groupImportant for activity
Hemiasterlin analogues (general)Presence of N-methyl on first amino-acid residueImportant for activity

Computational Approaches in SAR Studies

Computational methods play a pivotal role in understanding the intricate interactions between HTI-286 and its biological target, tubulin, thereby complementing experimental SAR studies. These approaches provide molecular-level insights into binding mechanisms and help in the rational design of new derivatives.

Molecular Modeling and Pharmacophore Generation

Molecular modeling techniques are extensively used to propose the binding modes of compounds like HTI-286 to their target proteins. A proposed binding mode for HTI-286 to tubulin was derived through iterative docking experiments. This process involves computationally fitting the ligand into the active site of the protein to identify energetically favorable orientations. The insights gained from SAR studies, coupled with nuclear magnetic resonance (NMR) experiments, are crucial for identifying the bioactive conformation of HTI-286 and its analogues. Pharmacophore models, which represent the essential steric and electronic features required for a molecule to interact effectively with a specific biological target, are generated based on these experimental and computational data. These models are then used in virtual screening campaigns to identify new compounds with similar activity profiles.

In Silico Docking and Molecular Dynamics Simulations

In silico docking experiments were instrumental in proposing the specific binding mode of HTI-286 to tubulin. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Following docking, molecular dynamics (MD) simulations are often employed to further refine and validate the predicted binding poses. MD simulations allow for the study of the dynamic behavior of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein. These simulations can reveal the stability of the docked complexes, conformational changes in the protein upon ligand binding, and the detailed nature of binding interactions, which are critical for a comprehensive understanding of SAR. While specific detailed molecular dynamics simulation results for HTI-286 were not found in the provided snippets, the general application of these techniques in understanding ligand-protein interactions and validating docking results is well-established in drug discovery.

Pre Clinical Pharmacological Investigations of Hti 286 Spa 110 in Research Models

In Vitro Cellular Efficacy Studies

Antiproliferative Activity in Diverse Cancer Cell LinesHTI-286 has demonstrated potent antiproliferative activity across a diverse panel of human cancer cell linesaacrjournals.orgmedchemexpress.comnih.govnih.govcaymanchem.comportico.orgaacrjournals.orgresearchgate.net. In a study involving 18 human tumor cell lines, including those derived from leukemia, ovarian, non-small cell lung cancer (NSCLC), breast, colon, and melanoma, HTI-286 exhibited a mean half-maximal inhibitory concentration (IC50) of 2.5 ± 2.1 nM, with a median value of 1.7 nMaacrjournals.orgmedchemexpress.comnih.govcaymanchem.comportico.orgresearchgate.net. Notably, HTI-286 proved to be more potent than paclitaxel (B517696) in these cell lines, where paclitaxel showed a mean IC50 of 128 ± 369 nM and a median of 14 nMaacrjournals.org.

In hepatic tumor cell lines, including Morris hepatoma (MH), HepG2, and Hep3B, HTI-286 significantly inhibited proliferation with a mean IC50 of 2 nmol/L ± 1 nmol/L nih.govresearchgate.net. Importantly, no decrease in the viability of primary human hepatocytes (PHH) was observed under HTI-286 exposure, suggesting a degree of selectivity nih.govresearchgate.net. Furthermore, HTI-286 was found to be a potent inhibitor of proliferation in various bladder cancer cell lines (RT4, MGH-U3, UM-UC3, KU-7) at low nanomolar concentrations, with a mean IC50 of 4.0 ± 2.1 nmol/L across these cell lines aacrjournals.org.

The following table summarizes the antiproliferative activity of HTI-286 in diverse cancer cell lines:

Cell Line Type (Examples)Mean IC50 (nM)Median IC50 (nM)NotesCitation
18 Human Tumor Cell Lines (Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma)2.5 ± 2.11.7HTI-286 was more potent than paclitaxel (mean IC50 128 ± 369 nM, median 14 nM) aacrjournals.orgmedchemexpress.comnih.govcaymanchem.comportico.orgresearchgate.net
Hepatic Tumor Cell Lines (MH, HepG2, Hep3B)2 ± 1N/ANo significant cytotoxicity observed in primary human hepatocytes nih.govresearchgate.net
Bladder Cancer Cell Lines (RT4, MGH-U3, UM-UC3, KU-7)4.0 ± 2.1N/APotent inhibition at low nanomolar concentrations aacrjournals.org

Reduced Interaction and Transport by P-Glycoprotein (P-gp) Efflux PumpsA key advantage of HTI-286 is its significantly reduced interaction with the multidrug resistance protein P-glycoprotein (P-gp) compared to commonly used antimicrotubule agents such as paclitaxel, docetaxel, vinorelbine, and vinblastineaacrjournals.orgnih.govportico.orgresearchgate.net. HTI-286 is considered a poor substrate for P-gp, which contributes to its ability to circumvent P-glycoprotein-mediated resistancemedchemexpress.comnih.govd-nb.inforesearchgate.netnih.govportico.orgmdpi.comthieme-connect.comresearchgate.netthieme-connect.com. This characteristic is crucial as P-gp overexpression is a common mechanism of acquired drug resistance in cancer therapyd-nb.infoportico.org.

In Vivo Efficacy in Disease Models (Excluding Clinical Studies)In preclinical in vivo studies, HTI-286 has demonstrated significant antitumor activity in various disease modelsaacrjournals.orgmedchemexpress.comnih.govnih.govcaymanchem.comportico.orgaacrjournals.orgresearchgate.net. When administered intravenously in saline to athymic mice bearing human tumor xenografts, HTI-286 effectively inhibited the growth of numerous tumors derived from carcinomas of the skin, breast, prostate, brain, and colonaacrjournals.orgnih.govresearchgate.net. Marked tumor regression was observed even in established tumors exceeding 1 gram in sizenih.gov.

A notable finding is HTI-286's efficacy against human tumor xenografts where conventional agents like paclitaxel and vincristine (B1662923) were ineffective due to inherent or acquired P-glycoprotein-mediated resistance aacrjournals.orgmedchemexpress.comnih.govcaymanchem.comportico.orgresearchgate.net. This includes models such as HCT-15, DLD-1, MX-1W, and KB-8-5 tumors aacrjournals.orgmedchemexpress.comnih.govcaymanchem.comresearchgate.net. For example, HTI-286, given at 1.6 mg/kg on days 1, 5, and 9, significantly inhibited the growth of KB-8-5 tumors by 84% on day 14 compared to vehicle controls aacrjournals.org. The compound also inhibited the growth of MX-1W human breast carcinoma, DLD-1 human colon carcinoma, and HCT-15 human colon carcinoma xenografts aacrjournals.org. Further studies showed growth inhibition of 96-98% in Lox melanoma xenografts and 82% in the KB-3-1 epidermoid xenograft model medchemexpress.com. Specifically, growth of MX-1W tumors was inhibited by 97%, while DLD-1 and HCT-15 tumors showed 80% and 66% inhibition, respectively medchemexpress.com.

Beyond solid tumors, intravenous administration of HTI-286 significantly inhibited tumor growth in rat allograft models of hepatic tumors nih.govresearchgate.net. Additionally, intravesical instillation of HTI-286 in an orthotopic murine model of bladder cancer significantly delayed tumor growth in a dose-dependent manner aacrjournals.org. Efficacy was also achieved with oral administration of HTI-286 in some models nih.govportico.orgresearchgate.net.

The following table summarizes key in vivo efficacy findings of HTI-286:

Disease Model (Tumor Type)Efficacy ObservationNotesCitation
Human Tumor Xenografts (Skin, Breast, Prostate, Brain, Colon)Inhibited tumor growth; marked regression in established tumors (>1g)Effective against tumors resistant to paclitaxel/vincristine due to P-gp aacrjournals.orgnih.govresearchgate.net
KB-8-5 Tumors (P-gp overexpressing)84% growth inhibition by Day 14 (1.6 mg/kg, days 1, 5, 9)Significant inhibition compared to vehicle control aacrjournals.org
MX-1W Human Breast Carcinoma97% growth inhibitionEffective in P-gp overexpressing model aacrjournals.orgmedchemexpress.com
DLD-1 Human Colon Carcinoma80% growth inhibitionEffective in P-gp overexpressing model aacrjournals.orgmedchemexpress.com
HCT-15 Human Colon Carcinoma66% growth inhibitionEffective in P-gp overexpressing model aacrjournals.orgmedchemexpress.com
Lox Melanoma Xenografts96-98% growth inhibition by Day 12In athymic nu/nu female mice medchemexpress.com
KB-3-1 Epidermoid Xenograft Model82% growth inhibitionIn athymic nu/nu female mice medchemexpress.com
Hepatic Tumor Allograft (Rat)Significantly inhibited tumor growthIntravenous administration nih.govresearchgate.net
Bladder Cancer (Orthotopic Murine Model)Significantly delayed cancer growth in a dose-dependent fashionIntravesical administration aacrjournals.org

Evaluation in Human Tumor Xenograft Models (e.g., Hepatic, Prostate, Melanoma, Bladder Cancer)

HTI-286 has demonstrated significant inhibitory effects on the growth of numerous human tumor xenografts in athymic nude mouse models. portico.orgresearchgate.netmdpi.com Its efficacy has been observed across a broad spectrum of cancer types, including those originating from the skin, breast, prostate, brain, and colon. portico.orgnih.govresearchgate.net Furthermore, marked tumor regression has been documented in nude mice when HTI-286 was administered to treat established tumors exceeding 1 gram in size. portico.orgresearchgate.net

Specific studies have provided detailed insights into the compound's activity in various xenograft models:

Melanoma and Epidermoid Carcinoma: In athymic nu/nu female mice, HTI-286 administered orally (3 mg/kg) significantly inhibited tumor growth. medchemexpress.comaacrjournals.org

Tumor TypeXenograft ModelAdministration RouteGrowth Inhibition
MelanomaLoxOral (3 mg/kg)97.3% medchemexpress.comaacrjournals.org
EpidermoidKB-3-1Oral (3 mg/kg)82% medchemexpress.comaacrjournals.org

Colon, Breast, and Epidermoid Carcinoma (Intravenous Administration): Intravenous administration of HTI-286 (1.6 mg/kg) also led to a reduction in tumor volume in several human tumor xenograft models. caymanchem.com

Tumor TypeXenograft ModelAdministration RouteGrowth Inhibition
Colon CarcinomaDLD-1Intravenous (1.6 mg/kg)80% medchemexpress.com
Colon CarcinomaHCT-15Intravenous (1.6 mg/kg)66% medchemexpress.com
Breast CarcinomaMX-1WIntravenous (1.6 mg/kg)97% medchemexpress.com
Epidermoid CarcinomaKB-8-5Intravenous (1.6 mg/kg)84% medchemexpress.com

Hepatic Carcinoma: HTI-286 significantly inhibited the proliferation of three distinct hepatic tumor cell lines in vitro, with a mean IC50 of 2 nmol/L ± 1 nmol/L. nih.gov In an in vivo rat allograft model of Morris hepatoma, intravenous administration of HTI-286 (0.12 mg/kg on days 1, 5, 9, and 15) significantly inhibited tumor growth. nih.gov Notably, no significant decrease in viable primary human hepatocytes was observed under HTI-286 exposure, suggesting a selective effect on neoplastic cells. nih.gov

Bladder Cancer: In vitro studies demonstrated HTI-286 as a potent inhibitor of proliferation in various bladder cancer cell lines, inducing significant apoptosis in KU-7-luc cells even after brief exposure. google.com In an orthotopic murine model of high-grade bladder cancer, intravesical instillation of HTI-286 significantly delayed tumor growth in a dose-dependent manner. google.com At a concentration of 0.2 mg/mL, HTI-286 exhibited comparable cytotoxicity to 2.0 mg/mL of Mitomycin C (MMC). google.com

Efficacy in Xenograft Models Exhibiting Resistance to Conventional Antimitotic Agents

A crucial aspect of HTI-286's pre-clinical profile is its ability to circumvent P-glycoprotein (P-gp)-mediated resistance, a common mechanism by which cancer cells develop resistance to conventional antimitotic agents like paclitaxel and vincristine. portico.orgmedkoo.comnih.govresearchgate.netmedchemexpress.comcaymanchem.comtandfonline.com This characteristic makes HTI-286 particularly effective in inhibiting human tumor xenografts that are refractory to these established drugs due to inherent or acquired resistance. portico.orgnih.govresearchgate.netcaymanchem.comtandfonline.com

Studies have shown that HTI-286 maintains its potency in cellular models that are resistant to taxanes and vinca (B1221190) alkaloids. nih.gov Resistance to HTI-286 was not detected in cells overexpressing other drug transporters such as MRP1 or MXR. researchgate.net

For instance, human breast carcinoma (MX-1W) and human colon carcinoma (DLD-1 and HCT-15) xenograft models were specifically chosen for resistance studies because they exhibited resistance to paclitaxel in vitro and overexpressed P-glycoprotein. aacrjournals.org Compared to the paclitaxel-sensitive KB-3-1 cell line, MX-1W, DLD-1, and HCT-15 cell lines demonstrated approximately 4-fold, 8-fold, and 112-fold resistance to paclitaxel, respectively. aacrjournals.org Despite this resistance to conventional agents, HTI-286 showed significant efficacy in these models:

Xenograft ModelTumor TypeResistance to Paclitaxel (vs. KB-3-1)Efficacy with HTI-286 (1.6 mg/kg i.v.)
MX-1WBreast Carcinoma~4-fold resistant aacrjournals.org97% tumor growth inhibition medchemexpress.comaacrjournals.org
DLD-1Colon Carcinoma~8-fold resistant aacrjournals.orgUp to 80% tumor growth inhibition medchemexpress.comaacrjournals.org
HCT-15Colon Carcinoma~112-fold resistant aacrjournals.orgUp to 66% tumor growth inhibition medchemexpress.comaacrjournals.org

These findings underscore HTI-286's capacity to overcome significant drug resistance, positioning it as a promising agent for tumors that are unresponsive to current antimitotic therapies. portico.orgresearchgate.net

Synergistic Effects with Other Research Agents in In Vivo Models

Based on the available pre-clinical literature, specific data detailing synergistic effects of HTI-286 with other distinct research agents in in vivo models were not identified. The primary focus of the reported studies is on HTI-286's efficacy as a single agent and its ability to overcome multidrug resistance.

Advanced Research Directions and Future Perspectives for Hti 286 Spa 110

Novel Synthetic Routes for Scalable Production

The development of efficient and scalable synthetic routes for HTI-286 is critical for its widespread research and potential clinical translation. The natural abundance of its parent compound, hemiasterlin (B1673049), is extremely limited, making synthetic methods indispensable for its study and development researchgate.net. Early synthesis efforts for HTI-286 were conducted at Wyeth, building upon previously reported methodologies aacrjournals.orgresearchgate.net.

Advancements in synthetic chemistry, particularly in areas like flow chemistry, offer promising avenues for developing more efficient and sustainable production methods for complex organic scaffolds such as HTI-286 polimi.it. An expeditious total synthesis of hemiasterlin, featuring a four-component Ugi reaction (Ugi-4CR) as a pivotal step, has already been reported, which facilitated the investigation of hemiasterlin and taltobulin (B1684106) (HTI-286) as cytotoxic payloads researchgate.net. This demonstrates the feasibility of developing improved synthetic pathways that are not only more efficient but also adhere to principles of green chemistry, reducing waste and energy consumption. The aim is to move beyond traditional batch processes to continuous flow synthesis, which can enhance reaction yields and simplify scalability polimi.it.

Rational Design of Next-Generation Analogues with Improved Potency

Rational drug design, guided by detailed Structure-Activity Relationship (SAR) studies, is a cornerstone for developing next-generation analogues of HTI-286 with improved potency, selectivity, and pharmacokinetic profiles uogqueensmcf.com. Extensive SAR studies have already been performed on hemiasterlin and its analogues to identify optimal pharmacological features researchgate.netnih.govresearchgate.netnih.govnih.gov.

Key findings from these studies include:

B-segment modifications: Alterations to the B-segment of HTI-286, incorporating heteroatom-substituents (e.g., methylsulfide and fluoride (B91410) groups), have yielded analogues with comparable potency to HTI-286 and paclitaxel (B517696), and notably, superior potency against P-glycoprotein-expressing cell lines nih.gov.

Carboxylic acid and proline modifications: Synthetic modifications of the carboxylic acid group and the introduction of proline analogues have also resulted in potent compounds researchgate.net.

Binding Site Delineation: Understanding HTI-286's binding to the Vinca-peptide site on tubulin is paramount for rational design aacrjournals.orgnih.govnih.govnih.gov. Iterative docking experiments, coupled with Nuclear Magnetic Resonance (NMR) and photoaffinity-labeling data, have been instrumental in proposing a precise binding mode nih.gov. This detailed understanding allows for targeted modifications to enhance binding affinity, improve selectivity, and potentially overcome emerging resistance mechanisms.

The established structural relationship between hemiasterlins and other peptidic antimicrotubule agents like dolastatins also provides a framework for designing hybrid compounds with potentially enhanced activity researchgate.net.

Exploratory Research into Novel Therapeutic Applications (e.g., as ADC Payloads)

The potent cytotoxicity and P-glycoprotein circumvention properties of HTI-286 make it an attractive candidate for novel therapeutic applications, particularly as a payload in Antibody-Drug Conjugates (ADCs) shigematsu-bio.comfujifilm.comcreative-biolabs.com. ADCs represent a targeted approach to cancer therapy, delivering highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity fujifilm.com.

HTI-286's suitability as an ADC payload is supported by:

High Potency: Its sub-nanomolar IC50 values (mean 2.5 nM) fall within the desired range for ADC payloads, which often require IC50 values in the sub-nanomolar to low picomolar range to elicit an effective response aacrjournals.orgmedkoo.comcaymanchem.comnih.govmedchemexpress.comresearchgate.netmedchemexpress.comcfmot.de.

Resistance Circumvention: The ability of HTI-286 to overcome P-glycoprotein-mediated resistance is a significant advantage, as many conventional tubulin inhibitors used in ADCs can be affected by efflux pumps aacrjournals.orgmedkoo.comcaymanchem.comnih.govmedchemexpress.comresearchgate.netmedchemexpress.com.

Targeted Delivery: Research has already demonstrated that HTI-286, when incorporated into novel ADCs, exhibits sub-nanomolar cytotoxicity against HER2-expressing cancer cells, with no activity observed against antigen-negative cells, highlighting its potential for selective tumor targeting researchgate.net.

Tubulin inhibitors, including HTI-286, constitute a major class of cytotoxic payloads used in ADC development fujifilm.comcfmot.de. Further research will likely focus on optimizing linker chemistry, conjugation strategies, and evaluating the efficacy of HTI-286-based ADCs in various cancer models, including those with high levels of drug resistance.

Systems Biology and Omics Approaches for Comprehensive Mechanism Delineation

To fully elucidate the intricate cellular and molecular mechanisms underlying HTI-286's potent anticancer activity and to identify potential biomarkers for response or resistance, the application of systems biology and multi-omics approaches is crucial. These high-throughput technologies provide a comprehensive view of biological systems, moving beyond the study of individual biomolecules to reveal global changes in genes, proteins, and metabolites oup.com.

Future research directions leveraging these approaches include:

Transcriptomics: Analyzing global gene expression changes in response to HTI-286 treatment can reveal affected pathways, cellular stress responses, and potential adaptive mechanisms of resistance.

Metabolomics: Studying metabolic alterations can uncover how HTI-286 affects cellular energy metabolism and biosynthetic pathways, which are often dysregulated in cancer.

Genomics and Epigenomics: While HTI-286 is a tubulin inhibitor, understanding its impact on genomic stability or epigenetic modifications could reveal broader cellular consequences and potential synergistic targets.

Integrated Multi-omics: Combining data from different omics layers (e.g., transcriptomics, proteomics, metabolomics) with advanced computational and machine learning methods will enable a more holistic understanding of HTI-286's mechanism of action, identify novel targets, and predict drug response in a more precise manner oup.comresearchgate.net. This integrated approach can help delineate how HTI-286 induces mitotic arrest and apoptosis at a systems level, and how cells respond to microtubule disruption.

These advanced research directions aim to maximize the therapeutic potential of HTI-286 by addressing challenges in its production, enhancing its efficacy through rational design, expanding its utility in targeted therapies, and comprehensively mapping its biological impact.

Q & A

Q. What is the primary mechanism of action of HTI-286/SPA-110, and how does it differ from other microtubule-targeting agents?

HTI-286/SPA-110 binds to α-tubulin, disrupting microtubule dynamics and inducing mitotic arrest. Unlike taxanes (which stabilize microtubules) or Vinca alkaloids (which inhibit tubulin polymerization), HTI-286 resistance mechanisms do not involve P-glycoprotein overexpression, suggesting a distinct binding interaction with α-tubulin . Key methodologies to confirm this include:

  • Photoaffinity labeling : Radiolabeled HTI-286 analogs exclusively label α-tubulin domains (amino acids 204–339), confirming direct interaction .
  • Resistance profiling : Cross-resistance studies with dolastatin-10 and Vinca alkaloids reveal overlapping but non-identical binding sites .

Q. What experimental models are most suitable for studying HTI-286’s efficacy in preclinical cancer research?

Preclinical studies commonly use:

  • KB-3-1 epidermoid carcinoma cells : Selected via stepwise HTI-286 exposure to model resistance mechanisms .
  • PC-3 (prostate cancer) and LNCaP xenografts : For in vivo validation of tumor growth inhibition and apoptosis induction .
  • Orthotopic bladder cancer models : To evaluate combination therapies (e.g., HTI-286 + antisense oligonucleotide OGX427) .

Q. What are the key preclinical findings supporting HTI-286’s potential as a second-line therapy?

HTI-286 demonstrates:

  • Nanomolar IC₅₀ values (1.9 ± 1.2 nM) in taxane-resistant prostate cancer cell lines .
  • No cross-resistance with taxanes or Vinca alkaloids in vivo, linked to α-tubulin mutations (e.g., Ala12→Ser) and reduced drug accumulation via novel transporters .
  • Synergy with gene-targeted therapies : Intravesical HTI-286 + OGX427 reduces bladder tumor growth without systemic toxicity .

Advanced Research Questions

Q. How do α-tubulin mutations contribute to HTI-286 resistance, and what methodologies identify these genetic changes?

Resistance arises from:

  • Point mutations : Identified via DNA sequencing of resistant KB-4.0-HTI cells (e.g., Ala12→Ser in α-tubulin) .
  • Heterozygous expression : Protein sequencing reveals co-expression of wild-type and mutant α-tubulin, suggesting partial dominance of resistance . Methodologies:
  • Stepwise drug selection : Chronic exposure mimics clinical resistance patterns better than single-step selection .
  • Gene array profiling : Identifies upregulated survival genes (e.g., BCL2, GADD45) in HTI-286-treated LNCaP cells .

Q. How can contradictory data between preclinical efficacy and clinical trial failures be reconciled?

Despite strong preclinical activity (e.g., tumor xenograft inhibition), Phase I trials showed no objective responses in advanced solid tumors due to:

  • Toxicity limitations : Neutropenia, alopecia, and pain necessitated trial termination .
  • Pharmacokinetic challenges : Reduced drug accumulation in human tumors versus murine models . Methodological adjustments :
  • Dose optimization : Lower doses with extended schedules to mitigate toxicity .
  • Biomarker-driven trials : Prioritize patients with α-tubulin mutations or transporter deficiencies .

Q. What experimental strategies address HTI-286’s reduced drug accumulation in resistant cells?

Strategies include:

  • Drug transporter inhibition : Co-administration with NaN₃ (azide) to block ATP-dependent transporters .
  • Nanoparticle encapsulation : Enhances tumor-specific delivery and bypasses efflux mechanisms .
  • Combination therapies : Pair HTI-286 with agents targeting survival pathways (e.g., BCL2 siRNA) to overcome apoptosis resistance .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting results in tubulin-binding assays versus cell viability studies?

Discrepancies may arise from:

  • Off-target effects : Use photoaffinity crosslinking to validate direct tubulin binding .
  • Context-dependent activity : Perform time-lapse microscopy to correlate microtubule destabilization with mitotic arrest duration .

Q. What statistical approaches are critical for validating HTI-286’s efficacy in heterogeneous tumor models?

  • Mixed-effects models : Account for intra-tumor variability in xenograft studies .
  • Flow cytometry subG₀ analysis : Quantify apoptosis consistently across cell lines with differing resistance profiles .

Ethical & Methodological Considerations

Q. How can researchers ethically justify using HTI-286 in preclinical studies given its clinical toxicity profile?

  • Dose extrapolation : Align murine doses with human-equivalent pharmacokinetics using allometric scaling .
  • Toxicity monitoring : Implement stringent hematologic and histopathologic endpoints in xenograft studies .

What frameworks (e.g., FINER criteria) ensure rigorous formulation of HTI-286 research questions?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria:

  • Example: Investigating HTI-286’s synergy with immune checkpoint inhibitors addresses novelty and clinical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.